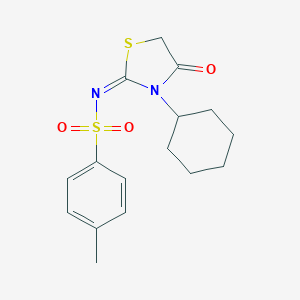

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-12-7-9-14(10-8-12)23(20,21)17-16-18(15(19)11-22-16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHUTTUYVIWFL-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)CS2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Cyclocondensation

A secondary method involves hydrazone intermediates derived from 4-methylbenzenesulfonohydrazide and cyclohexanone . Reaction with chloroacetyl chloride in DMF affords the thiazolidinone ring via nucleophilic acyl substitution (Figure 3A).

Conditions :

-

Reagents: Chloroacetyl chloride (1.5 equiv), triethylamine (2 equiv)

-

Solvent: DMF (10 mL per 1 g hydrazone)

While lower yielding than the thiourea route, this method avoids isothiocyanate handling, enhancing operational safety.

One-Pot Thiazolidinone Synthesis

A streamlined one-pot approach combines 4-methylbenzenesulfonamide , cyclohexyl isothiocyanate , and ethyl bromoacetate in a single reaction vessel. Sodium bicarbonate facilitates sequential thiourea formation and cyclization, reducing purification steps.

Conditions :

-

Solvent: Toluene/water (1:1)

-

Catalysts: Tetrabutylammonium bromide (0.1 equiv), KI (0.1 equiv)

Purification and Characterization

Purification Methods :

-

Recrystallization : Ethanol/water (3:1) yields high-purity crystals (≥98% by HPLC).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:9) effectively separates E/Z isomers.

Spectroscopic Data :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide were found to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for carbonic anhydrase IX over carbonic anhydrase II suggests a potential for targeted cancer therapies . Additionally, these compounds have been shown to induce apoptosis in cancer cell lines, indicating their effectiveness in promoting programmed cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar thiazolidinone derivatives possess antibacterial and anti-biofilm activities, which can interfere with bacterial growth and biofilm formation . This makes them promising candidates for the development of new antibiotics, particularly against resistant bacterial strains.

Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for tumor growth and bacterial survival. The inhibition of carbonic anhydrases can lead to a decrease in tumor acidity, thereby hindering cancer cell proliferation . Furthermore, the ability to disrupt bacterial enzymes can enhance the efficacy of existing antibiotics by preventing resistance mechanisms from developing .

Synthetic Pathways

Mechanism of Action

The mechanism of action of (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Electronic and Steric Effects

- Cyclohexyl vs. Aryl Substituents : The cyclohexyl group in the target compound provides steric bulk and lipophilicity, contrasting with planar aryl groups in chromen-ylidene derivatives (e.g., 4-ethylphenyl in compound 4g ). This difference may influence binding to hydrophobic pockets in biological targets.

- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide ) exhibit enhanced electrophilicity at the imine carbon compared to the target compound’s electron-donating methyl group.

Characterization Techniques

- NMR Spectroscopy : Used extensively to confirm regiochemistry and purity (e.g., 1H/13C NMR for (E)-N-(but-2-en-1-yl) derivatives ).

- X-ray Crystallography : Programs like SHELXL and WinGX validate molecular conformations.

- Mass Spectrometry : HRMS data ensure molecular weight accuracy, as seen in chromen-ylidene derivatives .

Pharmacological and Physicochemical Properties

Biological Activity

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This compound's structure, characterized by a thiazolidinone core, suggests a diverse range of pharmacological effects, which are explored in various studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cells, primarily through oxidative stress mechanisms. Studies indicate that it can lead to morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation .

- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma, with IC50 values in the nanomolar range .

-

Case Studies :

- A study evaluated the compound's effectiveness against glioblastoma cells, revealing that it exhibited higher antitumor activity than standard chemotherapeutics like etoposide .

- Another investigation focused on its ability to inhibit specific cellular pathways linked to tumor growth, suggesting its potential role as a targeted therapy in oncology .

Antimicrobial Activity

-

Inhibition of Pathogens :

- The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Its efficacy was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays .

- Notably, it showed promising results against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant pathogens.

- Research Findings :

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazolidinone core and the sulfonamide group have been explored to enhance potency and selectivity:

- Thiazolidinone Variations : Substituents on the thiazolidinone ring significantly influence the compound's ability to interact with biological targets.

- Sulfonamide Modifications : Changes to the sulfonamide moiety can affect solubility and bioavailability, impacting overall efficacy.

Data Tables

Q & A

Q. What are the key steps in synthesizing (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions:

Core formation : Cyclization of a thiazolidinone precursor with cyclohexylamine under acidic conditions to form the 4-oxothiazolidin-2-ylidene scaffold.

Sulfonylation : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR and X-ray crystallography .

Q. How can the molecular structure of this compound be validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and stereochemistry. Use programs like SHELXL for refinement, ensuring R-factors < 5% .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, sulfonamide signals at δ 7.3–7.8 ppm) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, S=O stretches ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle twinning or disorder.

- Validate with PLATON or CIF-check to ensure compliance with IUCr standards .

- Example: For the thiazolidinone core, refine anisotropic displacement parameters to resolve electron density ambiguities around the cyclohexyl group .

Q. What experimental strategies optimize the yield of the (E)-isomer during synthesis?

- Steric control : Use bulky bases (e.g., DBU) to favor the (E)-configuration via kinetic control.

- Thermodynamic tuning : Perform reactions at elevated temperatures (80–100°C) to shift equilibrium toward the (E)-isomer.

- Chiral HPLC : Separate isomers post-synthesis, achieving >98% enantiomeric excess .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) : Simulate binding to proteins (e.g., kinases) using the sulfonamide group as a hydrogen-bond acceptor.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with SPR or ITC to measure binding affinities (KD values) .

Q. What analytical techniques resolve contradictions in biological activity data?

Q. How does the compound’s reactivity differ from structurally similar analogs?

Q. What methodologies characterize its solid-state stability under varying conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C).

- Dynamic vapor sorption (DVS) : Measure hygroscopicity; the sulfonamide group may absorb moisture at RH > 60%, requiring anhydrous storage .

Q. How can reaction pathways be tracked in real-time during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.